N-methyl-N-(piperidin-3-ylmethyl)methanesulfonamide

Catalog No.
S13770599
CAS No.
M.F
C8H18N2O2S
M. Wt
206.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methyl-N-(piperidin-3-ylmethyl)methanesulfonamid...

Product Name

N-methyl-N-(piperidin-3-ylmethyl)methanesulfonamide

IUPAC Name

N-methyl-N-(piperidin-3-ylmethyl)methanesulfonamide

Molecular Formula

C8H18N2O2S

Molecular Weight

206.31 g/mol

InChI

InChI=1S/C8H18N2O2S/c1-10(13(2,11)12)7-8-4-3-5-9-6-8/h8-9H,3-7H2,1-2H3

InChI Key

WGRJXBCNQSJCGX-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCCNC1)S(=O)(=O)C

N-methyl-N-(piperidin-3-ylmethyl)methanesulfonamide is an organic compound classified as a sulfonamide. Its structure features a piperidine ring substituted with a methanesulfonamide group and a methyl group. The compound has the molecular formula C₇H₁₆N₂O₂S and a molecular weight of approximately 178.27 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals .

, including:

  • Oxidation: The compound can undergo oxidation, typically using agents such as hydrogen peroxide or potassium permanganate, which may alter its functional groups or introduce new reactive sites.
  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, affecting the nitrogen functionalities.
  • Substitution: The methanesulfonamide group can engage in nucleophilic substitution reactions, where it may be replaced by other nucleophiles, leading to the formation of diverse derivatives .

The biological activity of N-methyl-N-(piperidin-3-ylmethyl)methanesulfonamide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate the activity of these targets, resulting in various biological effects. Research indicates that this compound may possess potential as a lead compound in drug discovery due to its ability to influence biological pathways .

The synthesis of N-methyl-N-(piperidin-3-ylmethyl)methanesulfonamide typically involves:

  • Starting Materials: The synthesis begins with piperidine and methanesulfonyl chloride.
  • Reaction Conditions: This reaction is usually conducted under controlled conditions to ensure optimal yield and purity.
  • Industrial Production: For large-scale production, methods such as continuous flow reactors and automated systems are employed to enhance efficiency and consistency in product quality .

N-methyl-N-(piperidin-3-ylmethyl)methanesulfonamide serves several important roles:

  • Organic Synthesis: It is utilized as a building block in the synthesis of complex molecules and pharmaceuticals.
  • Biological Research: The compound is used as a reagent to study enzyme interactions and may contribute to drug discovery efforts.
  • Industrial Use: In the chemical industry, it functions as an intermediate in the production of specialty chemicals and agrochemicals .

Studies on the interactions of N-methyl-N-(piperidin-3-ylmethyl)methanesulfonamide with various biological targets have shown promising results. Its ability to bind selectively to certain enzymes or receptors suggests potential therapeutic applications. Research continues to explore its efficacy and mechanisms of action within different biological contexts .

N-methyl-N-(piperidin-3-ylmethyl)methanesulfonamide exhibits unique properties compared to structurally similar compounds. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
N-Methyl-N-(piperidin-2-yl)methanesulfonamideSubstituent on piperidine at position 2Different reactivity profile due to substitution
N-Methyl-N-(piperidin-4-yl)methanesulfonamideSubstituent on piperidine at position 4Variations in binding affinity and biological activity
N-Methyl-N-(piperidin-3-yl)methanesulfonamideSimilar structure but lacks the methyl groupDistinct reactivity due to absence of methyl group

The unique positioning of substituents on the piperidine ring significantly influences the reactivity and biological activity of these compounds, making N-methyl-N-(piperidin-3-ylmethyl)methanesulfonamide particularly interesting for further research and application development .

Sulfonamides emerged as the first systemic antibacterial agents in the 1930s with the introduction of Prontosil, a prodrug metabolized to sulfanilamide. This breakthrough marked the dawn of the antibiotic era, demonstrating the therapeutic potential of sulfonamide functional groups. Over time, structural modifications expanded their applications beyond antibacterials to include antifungal, antimalarial, and antitumor agents. The sulfonamide moiety’s versatility stems from its ability to act as a bioisostere for carboxyl, hydroxyl, and amide groups, enabling diverse pharmacological targeting.

By the 21st century, sulfonamides had become foundational in designing enzyme inhibitors, particularly carbonic anhydrase and dihydropteroate synthase (DHPS) antagonists. The integration of sulfonamide groups into heterocyclic scaffolds, such as piperidine, further enhanced their pharmacokinetic properties and target specificity.

Structural Classification Within Piperidine-Based Sulfonamides

Core Structural Features

N-Methyl-N-(piperidin-3-ylmethyl)methanesulfonamide features a piperidine ring substituted at the 3-position with a methyl-sulfonamide group (Fig. 1). The sulfonamide (–SO~2~NH–) group is N-methylated, reducing hydrogen-bonding capacity while maintaining metabolic stability. The piperidine ring adopts a chair conformation, with the sulfonamide moiety occupying an equatorial position to minimize steric strain.

Comparative Analysis with Analogues

Structural analogues vary in substitution patterns and stereochemistry, influencing physicochemical properties and bioactivity. Key comparisons include:

CompoundSubstitution PatternlogD (pH 7.4)Target Affinity
N-Methyl-N-(piperidin-3-ylmethyl)methanesulfonamide3-(methylsulfonamidomethyl)0.21SUCNR1 antagonist
N-(Pyridin-3-yl)methanesulfonamidePyridin-3-yl substitution-0.15Antibacterial
(S)-N-Methyl-N-(piperidin-3-yl)methanesulfonamideS-configuration at C30.45Neurological targets

The methylene bridge in N-methyl-N-(piperidin-3-ylmethyl)methanesulfonamide enhances conformational flexibility compared to direct piperidine-sulfonamide linkages, improving membrane permeability.

Significance in Contemporary Organic Synthesis

Synthetic Methodologies

The synthesis involves a multi-step sequence:

  • N-Alkylation: Reacting piperidin-3-ylmethanamine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) yields the intermediate sulfonamide.
  • N-Methylation: Treatment with methyl iodide under alkaline conditions introduces the N-methyl group.
  • Purification: Chromatographic techniques isolate the product, with yields typically exceeding 70%.

Key challenges include controlling regioselectivity during alkylation and minimizing racemization at the piperidine chiral center.

Spectroscopic Validation

Advanced techniques confirm structural integrity:

  • $$^1$$H NMR: Characteristic signals include δ 3.12 (s, 3H, –SO~2~NCH~3~) and δ 2.85–3.10 (m, 2H, piperidine–CH~2~–N).
  • HRMS: Molecular ion peak at m/z 221.0943 ([C~8~H~16~N~2~O~2~S + H]$$^+$$).
  • IR: Strong absorption at 1150 cm$$^{-1}$$ (–SO~2~ asymmetric stretch).

Computational and Pharmacological Insights

Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 4.1 eV, indicating moderate reactivity. Molecular docking studies suggest strong binding to the SUCNR1 receptor (binding energy: −8.9 kcal/mol), driven by hydrogen bonds between the sulfonamide oxygen and Arg$$^{101}$$. ADMET predictions highlight favorable aqueous solubility (logS = −2.1) and blood-brain barrier permeability (logBB = 0.3).

XLogP3

-0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

206.10889899 g/mol

Monoisotopic Mass

206.10889899 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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